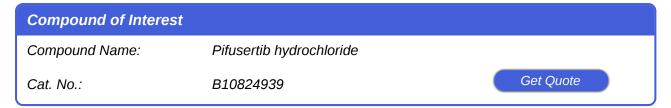


# Pifusertib Hydrochloride (CAS: 2930090-28-9): A Technical Guide for Researchers

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## Introduction

Pifusertib hydrochloride, also known as TAS-117, is a potent, selective, and orally active allosteric inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1][2][3][4][5] It targets all three isoforms of Akt (Akt1, Akt2, and Akt3) with high affinity.[1][3][4][5] Pifusertib hydrochloride exerts its anti-cancer effects by modulating the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and metabolism that is frequently dysregulated in cancer.[2] The compound has been shown to induce apoptosis and autophagy, and to enhance endoplasmic reticulum (ER) stress, particularly in the context of multiple myeloma.[1][2][3][4][5] Preclinical studies have demonstrated its potential in various solid tumors, including breast, ovarian, gastric, and endometrial cancers.[6][7] This technical guide provides a comprehensive overview of Pifusertib hydrochloride, including its biochemical properties, mechanism of action, and relevant experimental data and protocols.

# **Chemical and Physical Properties**



Property	Value	Reference
CAS Number	2930090-28-9	[1]
Synonyms	TAS-117 hydrochloride	[1]
Molecular Formula	C26H25CIN4O2	
Molecular Weight	460.96 g/mol	_

**Quantitative Data** 

**Inhibitory Activity** 

Target	IC50 (nM)	Reference
Akt1	4.8	[1][3][4][8]
Akt2	1.6	[1][3][4][8]
Akt3	44	[1][3][4][8]

**In Vitro Cellular Activity** 

Cell Line(s)	Treatment Conditions	Observed Effect	Reference
Multiple Myeloma (MM) cells with high baseline p-Akt	1 μM Pifusertib HCl for 6 hours	Blocked basal phosphorylation of Akt and downstream p- FKHR/FKHRL1.	[1][4][8]
MM cell lines (MM.1S, MM.1R, H929, KMS11)	0-10 μM Pifusertib HCl for 72 hours	Induced significant growth inhibition in cells with high baseline p-Akt.	[8]
MM cells	0.5, 1 μM Pifusertib HCl	Triggered G0/G1 arrest, apoptosis, autophagy, and ER stress response.	[1]



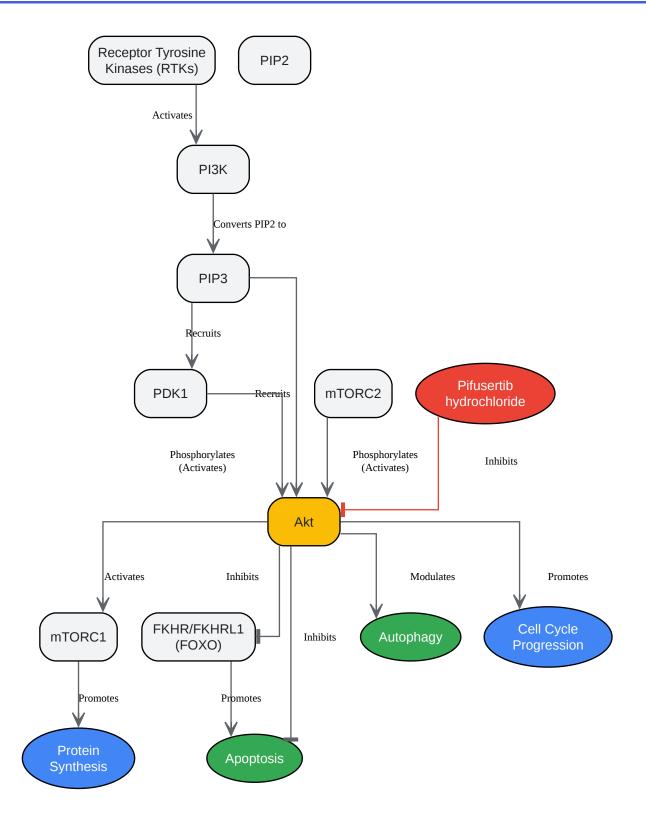
In Vivo Efficacy

Animal Model	Dosing Regimen	Outcome	Reference
Murine xenograft models of human MM	12-16 mg/kg, p.o., daily for 5 days a week for 21 days	Significantly inhibited tumor growth.	[1][4]
Patients with advanced solid tumors (Phase 2)	16 mg daily (GI cancers) or 24 mg on a 4 days on/3 days off schedule (non-GI tumors)	Limited antitumor activity with a manageable toxicity profile.	[6][9]

# Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

Pifusertib hydrochloride functions as an allosteric inhibitor of Akt. The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3. PIP3 recruits Akt to the cell membrane where it is activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to various cellular responses. Pifusertib, by binding to an allosteric site on Akt, prevents its conformational activation, thereby inhibiting the downstream signaling cascade. This leads to the induction of apoptosis and autophagy, and sensitizes cancer cells to other therapeutic agents.





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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of **Pifusertib hydrochloride**.



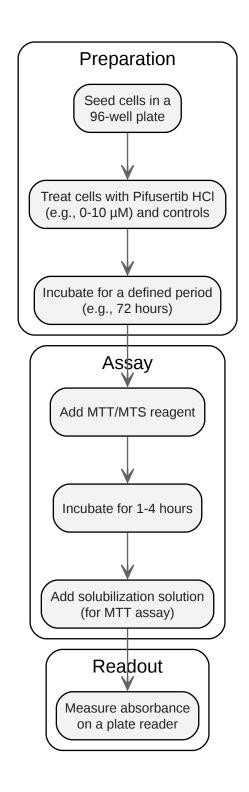
# **Experimental Protocols**

The following are generalized protocols for assays relevant to the study of **Pifusertib hydrochloride**. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.

## **Cell Viability Assay (MTT/MTS Assay)**

This assay measures the metabolic activity of cells as an indicator of cell viability.





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Caption: General workflow for a cell viability assay.

Materials:



- 96-well cell culture plates
- Cell line of interest (e.g., MM.1S, KPL-4)
- Complete culture medium
- Pifusertib hydrochloride stock solution (in DMSO)
- MTT or MTS reagent
- Solubilization solution (for MTT)
- Microplate reader

#### Procedure:

- Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
- Prepare serial dilutions of **Pifusertib hydrochloride** in culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of Pifusertib hydrochloride (e.g., 0-10 μM). Include a vehicle control (DMSO).
- Incubate the plate for the desired time (e.g., 72 hours) at 37°C in a humidified incubator.
- Add MTT or MTS reagent to each well according to the manufacturer's instructions.
- Incubate for 1-4 hours.
- If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
- Measure the absorbance at the appropriate wavelength using a microplate reader.

## **Western Blot for Akt Phosphorylation**

This technique is used to detect the phosphorylation status of Akt and its downstream targets.



### Materials:

- Cell line of interest
- · Pifusertib hydrochloride
- Cell lysis buffer containing protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus and membranes (PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-FKHR)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

### Procedure:

- Plate cells and treat with **Pifusertib hydrochloride** (e.g., 1  $\mu$ M) for the desired time (e.g., 6 hours).
- · Lyse the cells in ice-cold lysis buffer.
- Determine the protein concentration of the lysates.
- Denature equal amounts of protein by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.



- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add the chemiluminescent substrate.
- Visualize the protein bands using an imaging system.

# **Apoptosis Assay (Annexin V Staining)**

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

#### Materials:

- Cell line of interest
- · Pifusertib hydrochloride
- Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
- Propidium Iodide (PI)
- · Flow cytometer

#### Procedure:

- Treat cells with **Pifusertib hydrochloride** (e.g., 0.5, 1  $\mu$ M) for the desired time.
- Harvest the cells (including any floating cells) and wash with cold PBS.
- Resuspend the cells in the binding buffer provided in the kit.
- Add Annexin V-fluorophore and PI to the cell suspension.
- Incubate in the dark for 15 minutes at room temperature.



 Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

## **Autophagy Assay (LC3-II Detection by Western Blot)**

An increase in the conversion of LC3-I to the lipidated form, LC3-II, is a marker of autophagosome formation.

Procedure: This assay is performed similarly to the Western Blot protocol for Akt phosphorylation, with the following key differences:

- Primary Antibody: Use a primary antibody specific for LC3.
- Analysis: Quantify the band intensities for both LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagy. It is also recommended to use lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) to assess autophagic flux.

## Conclusion

**Pifusertib hydrochloride** is a promising anti-cancer agent that targets the Akt signaling pathway. Its potent and selective inhibitory activity makes it a valuable tool for cancer research and a potential candidate for therapeutic development. This guide provides essential technical information to aid researchers in their investigation of **Pifusertib hydrochloride** and its biological effects. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations that would most benefit from its use.

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